Mono(1-ethylpentyl) phthalate is primarily derived from the esterification reaction between phthalic anhydride and 1-ethylpentanol. It is classified as an organic compound, specifically a benzoate ester. Phthalates are categorized based on their molecular weight into low, medium, and high molecular weight phthalates, with mono(1-ethylpentyl) phthalate falling into the low molecular weight category.
The synthesis of mono(1-ethylpentyl) phthalate typically involves the following steps:
Mono(1-ethylpentyl) phthalate has a molecular formula of C13H18O4. Its structure consists of a phthalate group with one ethylpentyl substituent. The compound can be represented in various structural forms:
The structural representation can be illustrated using SMILES notation: CCCCC(CC)COC(=O)C1=CC=CC=C1C(O)=O
.
Mono(1-ethylpentyl) phthalate can undergo several chemical reactions:
The mechanism of action for mono(1-ethylpentyl) phthalate primarily relates to
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: